molecular formula C18H20 B14564660 (4-Benzylpent-4-en-1-yl)benzene CAS No. 61930-93-6

(4-Benzylpent-4-en-1-yl)benzene

Cat. No.: B14564660
CAS No.: 61930-93-6
M. Wt: 236.4 g/mol
InChI Key: BPLLOIALEJYKHA-UHFFFAOYSA-N
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Description

“(4-Benzylpent-4-en-1-yl)benzene” is a substituted aromatic compound characterized by a benzene ring linked to a pent-4-en-1-yl chain bearing a benzyl group at the 4-position. Its structure combines aromaticity with alkenyl functionality, rendering it reactive in electrophilic aromatic substitution and alkene-specific reactions.

Properties

CAS No.

61930-93-6

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

4-benzylpent-4-enylbenzene

InChI

InChI=1S/C18H20/c1-16(15-18-12-6-3-7-13-18)9-8-14-17-10-4-2-5-11-17/h2-7,10-13H,1,8-9,14-15H2

InChI Key

BPLLOIALEJYKHA-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpent-4-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of benzene derivatives, including this compound, often involves large-scale electrophilic aromatic substitution processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpent-4-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3, anhydrous conditions.

Major Products

Scientific Research Applications

(4-Benzylpent-4-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Benzylpent-4-en-1-yl)benzene involves its interaction with various molecular targets through its aromatic ring and substituents. The benzene ring can participate in π-π interactions, while the benzyl and pentenyl groups can engage in hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity to different molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene () :
    Contains an ethynyl (-C≡C-) bridge and methoxy (-OCH₃) group. The ethynyl group introduces rigidity and electron-withdrawing effects, while the methoxy group donates electrons via resonance. This contrasts with the alkenyl and benzyl groups in the target compound, which lack such polarizability but offer conjugation pathways .

  • 1-(Benzyloxy)-4-ethynylbenzene () :
    Features a benzyloxy (-OCH₂C₆H₅) substituent and ethynyl group. The benzyloxy group is cleavable under acidic conditions, unlike the stable benzyl group in the target compound. Its melting point (260°C) and boiling point (328.5°C) suggest higher thermal stability due to the ethynyl group’s linear geometry .

  • 4-Benzyltoluene () :
    A simpler analog with a methyl and benzyl group on benzene. The absence of an alkenyl chain reduces steric hindrance and reactivity compared to the target compound. Its molecular weight (168.24 g/mol) is lower, likely resulting in lower boiling points .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Physical Properties
(4-Benzylpent-4-en-1-yl)benzene C₁₈H₁₈ 234.34* Benzene, alkenyl, benzyl Estimated lower polarity due to alkyl/benzyl groups
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₉H₂₀O 264.36 Ethynyl, methoxy Higher polarity due to -OCH₃ and -C≡C-
1-(Benzyloxy)-4-ethynylbenzene C₁₅H₁₂O 208.26 Benzyloxy, ethynyl High melting point (260°C)
4-Benzyltoluene C₁₃H₁₂ 168.24 Benzyl, methyl Likely liquid at room temperature

*Calculated based on analogous structures.

Chemical Reactivity

  • Electrophilic Substitution : The benzyl group in the target compound activates the benzene ring toward electrophilic substitution, similar to 4-benzyltoluene. However, the alkenyl chain may sterically hinder para positions .
  • Alkene Reactivity: The pent-4-en-1-yl group enables hydrogenation or ozonolysis, contrasting with ethynyl-containing compounds (e.g., ), which undergo cycloadditions .
  • Substituent Effects : Benzyloxy groups () are susceptible to acid-catalyzed cleavage, whereas the benzyl group in the target compound is more stable .

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